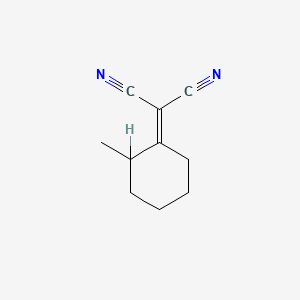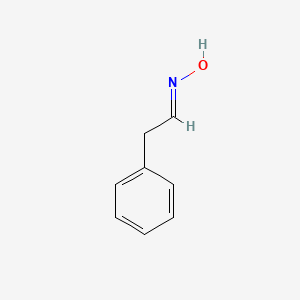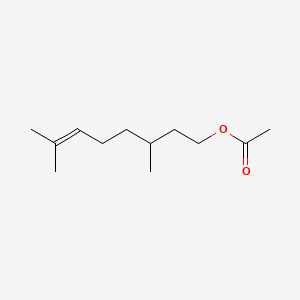
2-(2-Methylcyclohexylidene)malononitrile
Vue d'ensemble
Description
2-(2-Methylcyclohexylidene)malononitrile is an organic compound with the molecular formula C10H12N2 It is characterized by the presence of a cyclohexylidene ring substituted with a methyl group and a malononitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Methylcyclohexylidene)malononitrile can be synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of malononitrile with a suitable aldehyde or ketone in the presence of a base. For instance, the reaction between 2-methylcyclohexanone and malononitrile in the presence of a base such as piperidine can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the same Knoevenagel condensation reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as amine-tethered magnetic nanoparticles have been explored to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylcyclohexylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Applications De Recherche Scientifique
2-(2-Methylcyclohexylidene)malononitrile has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2-Methylcyclohexylidene)malononitrile involves its ability to participate in various chemical reactions. The compound’s reactivity is primarily due to the presence of the malononitrile moiety, which can act as an electron-withdrawing group, facilitating nucleophilic attacks and other reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylidenemalononitrile: Similar in structure but with a benzylidene group instead of a cyclohexylidene group.
Cyclohexylidenemalononitrile: Lacks the methyl substitution on the cyclohexylidene ring.
2-Aminoprop-1-ene-1,1,3-tricarbonitrile:
Propriétés
IUPAC Name |
2-(2-methylcyclohexylidene)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-8-4-2-3-5-10(8)9(6-11)7-12/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESJIAALSNRYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296368 | |
| Record name | 2-(2-Methylcyclohexylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13017-64-6 | |
| Record name | NSC108973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Methylcyclohexylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phenol](/img/structure/B7772051.png)





![11H-Benzo[a]carbazole](/img/structure/B7772092.png)





![8-[(2-aminophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7772141.png)

